molecular formula C15H16FNO2S B4851547 N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide

N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No. B4851547
M. Wt: 293.4 g/mol
InChI Key: GDMWFBNLDGVVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide, also known as EFMS, is a chemical compound that has been studied for its potential applications in scientific research. EFMS is a sulfonamide derivative that has been shown to have various biological activities, including anti-inflammatory and anti-tumor effects. In

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of inflammation, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to reduce inflammation and tissue damage. In animal models of neurodegenerative diseases, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is that it has been shown to have multiple biological activities, which makes it a potentially useful compound for studying various diseases and biological processes. Another advantage of N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is that it has been shown to be relatively safe and well-tolerated in animal studies. One limitation of N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation of N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to test its efficacy in human clinical trials for various diseases. Additionally, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide could be modified to improve its potency and selectivity for specific targets. Finally, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide could be used as a starting point for the development of new drugs with similar biological activities.

Scientific Research Applications

N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been studied for its potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation is a key factor in many diseases, and N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases such as Alzheimer's disease, N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-2-12-7-9-14(10-8-12)17-20(18,19)11-13-5-3-4-6-15(13)16/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMWFBNLDGVVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-1-(2-fluorophenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.